molecular formula C23H19ClN4O2S B2382975 3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide CAS No. 361172-37-4

3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide

Cat. No. B2382975
M. Wt: 450.94
InChI Key: VWRCDZREORZAJI-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C23H19ClN4O2S and its molecular weight is 450.94. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis Methods and Structural Analysis

  • The synthesis and structural characterization of various isoxazole derivatives have been conducted, highlighting the methodologies involved in creating these complex compounds. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) focused on the synthesis and crystalline structure determination of isoxazole compounds through single crystal diffraction, elucidating their molecular conformations and interactions (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

2. Pharmacological Applications and Molecular Modeling

  • Studies have explored the pharmacological applications of these compounds, particularly in relation to their potential antiobesity effects. Srivastava et al. (2007) synthesized diaryl dihydropyrazole-3-carboxamides and evaluated their appetite suppression and body weight reduction capabilities in animal models, attributing these effects to CB1 antagonistic activity (Srivastava et al., 2007). Moreover, molecular modeling studies were conducted to understand the interactions of these compounds with the CB1 receptor.

3. Crystal Structure and Hirshfeld Surface Analysis

  • The crystal structure of synthesized pyrazole derivatives has been examined using methods like X-ray diffraction and Hirshfeld surface analysis. For example, Prabhuswamy et al. (2016) detailed the crystal and molecular structure of a specific pyrazole derivative, highlighting its thermal stability and intermolecular interactions (Prabhuswamy et al., 2016).

4. Antimicrobial Properties

  • Various pyrazole derivatives have been studied for their antimicrobial properties. Ragavan, Vijayakumar, and Kumari (2010) synthesized novel pyrazole derivatives and screened them for antibacterial and antifungal activities, finding significant efficacy against various pathogens (Ragavan, Vijayakumar, & Kumari, 2010).

5. Anticancer Potential

  • Research has also been directed towards assessing the anticancer potential of these compounds. For instance, Atta and Abdel‐Latif (2021) synthesized new thiophene derivatives with potential cytotoxic effects against various cancer cell lines (Atta & Abdel‐Latif, 2021).

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2S/c1-13-7-9-15(10-8-13)28-22(17-11-31-12-19(17)26-28)25-23(29)20-14(2)30-27-21(20)16-5-3-4-6-18(16)24/h3-10H,11-12H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRCDZREORZAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide

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